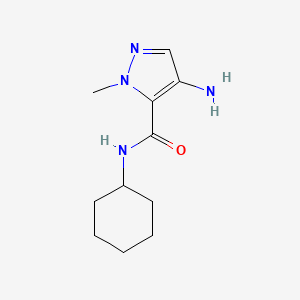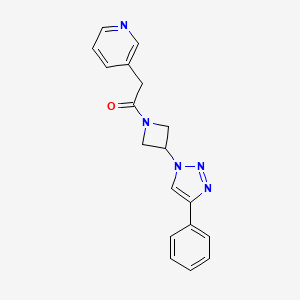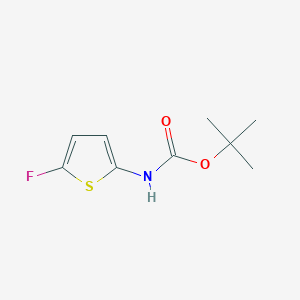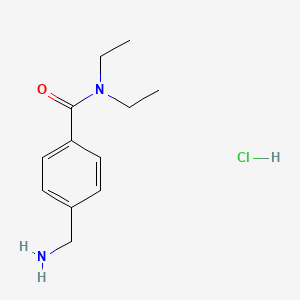
1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMPD-1 has been found to inhibit the activity of several protein kinases, including the cyclin-dependent kinase 2 (CDK2) and the polo-like kinase 1 (PLK1).
Applications De Recherche Scientifique
Urea Derivatives in Drug Design
Urea derivatives are highlighted for their unique hydrogen-bonding capabilities, making them significant in drug-target interactions. They are incorporated into small molecules displaying a wide range of bioactivities, highlighting the versatility of urea in medicinal chemistry. The review by Jagtap et al. (2017) emphasizes the importance of urea in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, confirming urea's relevance in drug design (Jagtap et al., 2017).
Pyrazole Compounds and Their Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have been identified for their therapeutic potentials, such as antimicrobial, anti-inflammatory, and anticancer activities. The review by Shaaban et al. (2012) delves into the therapeutic applications of pyrazolines, underlining the compound's significance across a variety of pharmacological effects. This review also suggests the potential of pyrazoline derivatives in the development of new therapeutic agents (Shaaban et al., 2012).
Biosensors and Analytical Applications
The comprehensive review on urea biosensors by Botewad et al. (2021) showcases the advancements in detecting and quantifying urea concentrations, indicating the critical role of urea in various fields, including medical diagnostics and environmental monitoring. This highlights the broader applicability of urea derivatives in biosensor technology (Botewad et al., 2021).
Environmental and Health Impacts
The review on ureaform as a slow-release fertilizer by Alexander and Helm (1990) provides insight into the environmental application of urea derivatives, focusing on their controlled nitrogen release properties for agricultural use. This underlines the significance of urea derivatives in enhancing agricultural productivity while mitigating environmental impacts (Alexander & Helm, 1990).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-14-11-18(16-3-2-8-21-13-16)24-25(14)10-9-22-19(26)23-12-15-4-6-17(20)7-5-15/h2-8,11,13H,9-10,12H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSFCJFUAYPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)



![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)




